molecular formula C12H16N4O4S B5596651 ethyl [(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetate CAS No. 5931-82-8

ethyl [(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetate

Cat. No. B5596651
CAS RN: 5931-82-8
M. Wt: 312.35 g/mol
InChI Key: GASFFLWTFGKVIO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related purine derivatives has been efficiently achieved through reactions involving halopurine derivatives with ethyl acetoacetate, yielding various purinylacetates and methylpurines without the necessity for metal catalysts or ligands (Qu et al., 2009).

Molecular Structure Analysis

The molecular structure of a closely related compound, ethyl (3,7‐dimethyl‐2,6‐dioxo‐2,3,6,7‐tetrahydro­purin‐1‐yl)­acetate, reveals that the ethyl acetate part of the molecule is nearly planar, forming a dihedral angle with the theobromine heterocycle. The crystal structure is characterized by inter- and intramolecular hydrogen bonds, contributing to its stability (Ding et al., 2004).

Chemical Reactions and Properties

Ethyl [(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetate's chemical reactivity and properties can be inferred from studies on similar compounds. For instance, reactions of purinyl thioacetate salts containing thietanyl and dioxothietanyl rings with amines have shown to yield compounds with significant anti-aggregation activity (Gurevich et al., 2020).

Scientific Research Applications

Organic Synthesis Applications

Ethyl [(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetate is utilized in the synthesis of complex organic compounds. For example, its structural characteristics can facilitate the synthesis of 3,4,5-trimethoxy-4’-hydroxystilbene derivatives, showcasing its utility in creating compounds with potential biological activities (L. Baolin et al., 2007). Additionally, it can be used in the synthesis of β-D-mannopyranosides and β-D-rhamnopyranosides, highlighting its role in carbohydrate chemistry and the creation of complex glycosides (D. Crich & A. Bowers, 2006).

Material Science Applications

In material science, ethyl [(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetate's derivatives have been explored for their potential in creating new materials. For instance, polymers derived from similar compounds exhibit unique properties suitable for various applications, from biomedical devices to environmentally friendly packaging (H. Kricheldorf et al., 1991).

Medicinal Chemistry Applications

In the realm of medicinal chemistry, derivatives of ethyl [(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetate are being investigated for their therapeutic potentials. For instance, its structural analogs have shown promise in the development of new pharmaceuticals with anti-inflammatory and antiviral activities. The exploration of its derivatives in the synthesis of compounds with potential anti-influenza virus properties exemplifies its significance in drug discovery (Hui Wang et al., 2011).

properties

IUPAC Name

ethyl 2-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O4S/c1-5-20-7(17)6-21-11-13-9-8(14(11)2)10(18)16(4)12(19)15(9)3/h5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASFFLWTFGKVIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20974739
Record name Ethyl [(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20974739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5931-82-8
Record name Ethyl [(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20974739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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